molecular formula C6H3BrN2O2S B2797270 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1369347-95-4

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2797270
CAS No.: 1369347-95-4
M. Wt: 247.07
InChI Key: RIIVCOUPQOVFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. These compounds are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a bromine atom and a carboxylic acid group in the molecule makes it a versatile building block in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the reaction of 2-aminothiophene with bromine and subsequent cyclization with hydrazine. The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the thiophene ring.

    3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Similar but with a chlorine atom instead of bromine.

    1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Lacks the halogen substituent.

Uniqueness

3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIVCOUPQOVFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NNC(=C21)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369347-95-4
Record name 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.